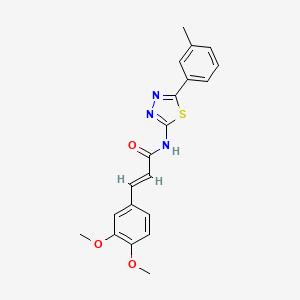![molecular formula C20H18N4O3S4 B2397034 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 923000-91-3](/img/structure/B2397034.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S4 and its molecular weight is 490.63. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Cell Biology
The compound is related to the family of bis-benzimidazole minor groove binders, such as Hoechst 33258. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These derivatives are utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and analysis of plant chromosomes. Their application extends to being used as radioprotectors and topoisomerase inhibitors, indicating their significance in drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Central Nervous System (CNS) Acting Drugs
Heterocycles with nitrogen (N), sulfur (S), and oxygen (O) atoms are pivotal in the synthesis of compounds with potential CNS activity. The compound , due to its structural components, falls within the range of chemicals considered for the development of CNS drugs. These compounds can exhibit effects ranging from depression to euphoria and convulsion, indicating their potential in treating various CNS disorders (Saganuwan, 2017).
Carcinogenicity and Chemical Modifications
The compound's thiophene analogues have been studied for their potential carcinogenicity. While the in vitro evaluations indicated potential carcinogenic effects, the overall chemical and biological behavior of these compounds has raised doubts about their ability to cause tumors in vivo. This highlights the importance of understanding the structural implications of such compounds in drug design and carcinogenicity studies (Ashby et al., 1978).
Neuropsychiatric Disorder Treatment
The compound's structure shares similarity with ligands known for their affinity to dopamine D2 receptors (D2Rs), which are used in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural components, such as aromatic moiety, cyclic amine, and central linker, are essential for high D2R affinity, indicating the potential therapeutic applications of this compound in treating these disorders (Jůza et al., 2022).
Anti-Colorectal Cancer Activity
Quinazoline derivatives, which share structural similarities with the compound , have demonstrated anti-colorectal cancer activity by modulating the expression of specific genes and proteins involved in cancer progression. This suggests the potential of such compounds in the development of novel anti-colorectal cancer agents (Moorthy et al., 2023).
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S4/c25-18(13-7-9-24(10-8-13)31(26,27)17-6-3-11-28-17)23-20-22-15(12-29-20)19-21-14-4-1-2-5-16(14)30-19/h1-6,11-13H,7-10H2,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMQOSFHSAFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)



![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)
![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)
